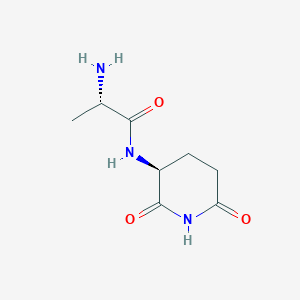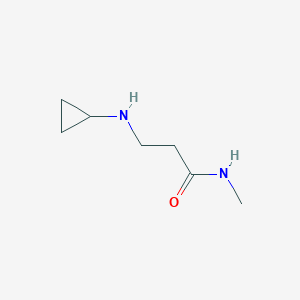
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis is a cyclopropane derivative characterized by the presence of a bromomethyl group and a trifluoromethyl group on the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis typically involves the cyclopropanation of alkenes using bromomethyl and trifluoromethyl reagents. One common method involves the reaction of an alkene with a bromomethyl trifluoromethyl carbene precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include difluoromethyl and monofluoromethyl derivatives.
Aplicaciones Científicas De Investigación
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in cyclopropanation reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Bromomethyl)-2-(difluoromethyl)cyclopropane
- 1-(Chloromethyl)-2-(trifluoromethyl)cyclopropane
- 1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane
Uniqueness
rac-(1R,2S)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane, cis is unique due to the combination of the bromomethyl and trifluoromethyl groups on a cyclopropane ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of both electron-withdrawing and electron-donating groups on the cyclopropane ring can influence the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C5H6BrF3 |
|---|---|
Peso molecular |
203.00 g/mol |
Nombre IUPAC |
(1S,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclopropane |
InChI |
InChI=1S/C5H6BrF3/c6-2-3-1-4(3)5(7,8)9/h3-4H,1-2H2/t3-,4-/m1/s1 |
Clave InChI |
DDNFMRMLLSCYSF-QWWZWVQMSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]1C(F)(F)F)CBr |
SMILES canónico |
C1C(C1C(F)(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



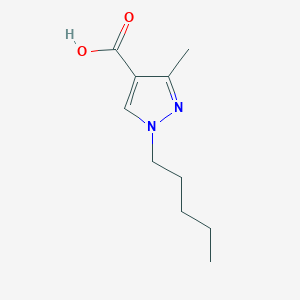
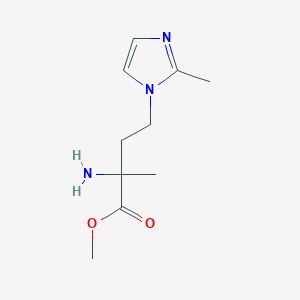
![methyl[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine](/img/structure/B13490019.png)
![5-tert-butyl 2-methyl 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate](/img/structure/B13490025.png)
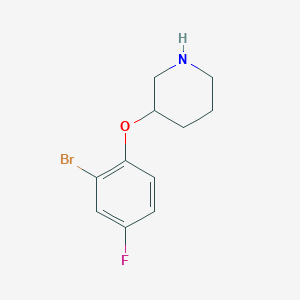
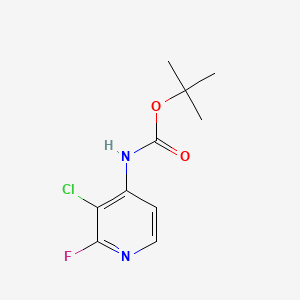
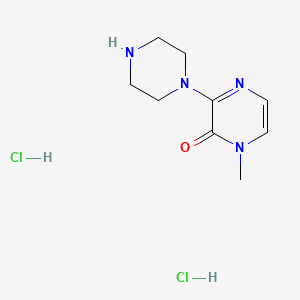
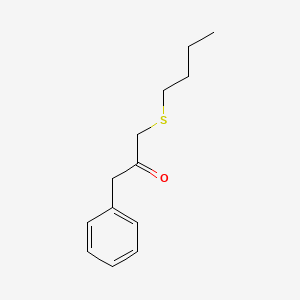
![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)

